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Compound of Interest

Compound Name: N-Formyl Thyroxine-13C6
CAS No.: 1346604-89-4
Cat. No.: B585452
Get Quote
. J

Executive Summary

Levothyroxine Sodium (T4) is a narrow therapeutic index (NTI) drug, making the control of

impurities critical for patient safety and regulatory compliance. The N-Formyl Levothyroxine
impurity (CAS 671235-41-9) is a specific degradation product formed by the reaction of the
primary amine of the alanyl side chain with formic acid.

This impurity is unique because it is often excipient-driven, arising from trace levels of formic
acid or formaldehyde in common excipients (e.g., PEG, Polyvinylpyrrolidone, Lactose) under
stress conditions. Its identification requires high-resolution LC-MS/MS to distinguish it from
other amide derivatives (like N-Acetyl T4) and to validate its formation pathway.

Chemical Identity and Formation Mechanism[1]
Chemical Structure

e Common Name: N-Formyl Levothyroxine (N-Formyl-T4)[1][2]

o Chemical Name: N-Formyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine[1][3][4]
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e Molecular Formula:

[3]
e Molecular Weight: 804.88 g/mol [1][3]
o Key Structural Feature: The primary amine at the chiral center is formylated, removing the

zwitterionic character of the amino group and significantly altering its chromatographic
retention.

Mechanistic Pathway

The formation of N-Formyl-T4 is a classic nucleophilic acyl substitution. The nucleophilic
nitrogen of the Levothyroxine amine attacks the carbonyl carbon of a formic acid species. This
reaction is often catalyzed by moisture and heat in the solid state.

Sources of Formylating Agents:

o Excipient Degradation: Polyethylene Glycol (PEG) and Polysorbates can undergo oxidative
degradation to produce formic acid and formaldehyde.

o Maillard Reaction Precursors: While Lactose typically forms Schiff bases (glycosyl amines),
degradation of reducing sugars can yield small chain aldehydes/acids including formic acid.

—— ey

Stress Conditions

I
I
Levothyroxine (T4) I
(Primary Amine -NH2) Nucleophilic Attack |

Transition State

Acyl Donor (Tetrahedral Intermediate)
I

Excipient Impurities I
(Formic Acid / Formaldehyde)

- H20 (Dehydration) > N-Formyl-T4
(Amide Bond Formation)

_____________________

Click to download full resolution via product page

Figure 1: Reaction pathway for the formation of N-Formyl Levothyroxine from T4 and excipient-
derived formic acid.[5]
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Analytical Strategy: Identification and
Characterization

To positively identify N-Formyl-T4, a multi-tiered approach using HPLC-UV for routine
monitoring and LC-MS/MS for structural elucidation is required.

Chromatographic Logic (HPLC)

Because the N-formylation caps the basic amine group, the molecule loses its ability to
protonate at acidic pH. This increases its hydrophobicity compared to the parent Levothyroxine.

o Predicted Elution: N-Formyl-T4 typically elutes after the parent Levothyroxine peak (RRT >
1.0) on C18 columns.[6][7]

 Differentiation: It must be chromatographically resolved from N-Acetyl-T4 (another common
congener) and Liothyronine (T3).

High-Resolution LC-MS/MS Protocol

This protocol serves as the definitive identification method.

Instrument Parameters:

lonization: ESI Positive Mode (+ve).

Column: Kinetex Polar C18 or equivalent (2.6 pm, 100 x 2.1 mm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

o Note: While formic acid is the reactant, its use in the mobile phase at low concentration
and ambient temperature during the short run time does not typically cause on-column
artifact formation. However, validation using ammonium acetate buffer is recommended to
rule out artifacts.

MS/MS Fragmentation Logic (Self-Validating): To confirm the structure, you must observe the
specific loss of the formyl group.
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e Precursor lon:
¢ Primary Fragment (Diagnostic): Loss of CO (28 Da).

o (Reverts to protonated T4 species).

o Interpretation: This transition is highly specific to formyl derivatives (loss of carbon

monoxide).
e Secondary Fragments (T4 Backbone):

o (Loss of
from the de-formylated amine).

o (Loss of lodine + OH).

Precursor lon [M+H]+
m/z 805.9

Loss of CO (-28 Da)
onfirms Formyl Group

Fragment 1 (Diagnostic)
[M+H - COJ+
m/z 777.9

Loss of NH3 (-17 Da) \Loss of lodine (-127 Da)

Fragment 2 Fragment 3
[T4 - NH3]+ [Loss of lodine]
m/z 760.9 m/z ~650
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Figure 2: MS/MS fragmentation tree for N-Formyl Levothyroxine. The 805 -> 777 transition is
the critical quality attribute for identification.
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Synthesis of Reference Standard (Procedure 1)

To quantify the impurity, a reference standard must be synthesized. The following protocol
utilizes a mixed anhydride approach, which is cleaner than direct heating with formic acid.

Synthesis Protocol

e Preparation of Mixed Anhydride:

o Mix Formic Acid (5 eq) and Acetic Anhydride (2 eq) at 0°C. Stir for 30 minutes to form the
formic-acetic anhydride intermediate.

» Reaction:
o Dissolve Levothyroxine Sodium (1 eq) in dry DMF or Pyridine.
o Add the mixed anhydride solution dropwise at 0°C.
o Allow to warm to room temperature and stir for 2 hours.

o Work-up:

o Quench with ice water. The N-Formyl derivative often precipitates due to reduced solubility
at neutral pH.

o Filter and wash with water.
e Purification:

o Purify via Preparative HPLC (C18, Water/Acetonitrile gradient) to remove unreacted T4
and potential N-Acetyl byproducts (formed if acetic anhydride reacts directly, though formic
iS more reactive).

Data Summary for Validation

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585452?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Specification for N-Formyl-T4

Retention Time (RRT) ~1.1 - 1.3 relative to T4 (Method Dependent)
Molecular lon (ESI+) 805.9 m/z

Key Fragment 777.9 m/z (Loss of CO)

UV Max ~225 nm (Similar to T4)

USP Designation N-Formyl-T4 (Procedure 1)

Control Strategy in Drug Development
Excipient Selection

e Screening: Screen excipients (especially PEG, Povidone, Crospovidone) for formic acid and
formaldehyde content using headspace GC.

» Specification: Set strict limits on "aldehyde content” in excipients for Levothyroxine
formulations.

Formulation Design

e pH Micro-environment: N-formylation is acid-catalyzed. Formulating with a slightly alkaline
buffering agent (e.g., Magnesium Oxide or Sodium Carbonate) can suppress the reaction,
although it may risk other degradation pathways (deiodination). A neutral pH is optimal.

o Moisture Control: The reaction requires mobility often facilitated by moisture. Use low-
moisture grade excipients and desiccants in packaging.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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